Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate
Description
Properties
Molecular Formula |
C9H7F4NO2 |
|---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 |
InChI Key |
YELNQNLCIGXSHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Selective Dechlorination Route
A patented method describes the preparation of 2-chloro-5-fluoro-nicotinate intermediates, which can be further transformed into this compound derivatives. Key features include:
- Use of catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon at 1–10% weight relative to the substrate
- Reaction solvents: methanol, ethanol, ethyl acetate, tetrahydrofuran
- Addition of alkaline auxiliary agents like triethylamine or trimethylamine to assist hydrogenation dechlorination
- Reaction conditions: temperature 20–50 °C, pressure from atmospheric up to 5 atm
This method achieves selective removal of chlorine while preserving fluorine substituents, facilitating subsequent functionalization steps.
Electrophilic Fluorination of Dihydropyridines
A modern approach involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® in dry acetonitrile under argon atmosphere at 0 °C. This method yields fluorinated 3,6-dihydropyridines, which can be converted to fluorinated pyridines by elimination of hydrogen fluoride under mild conditions. Highlights include:
- Formation of fluorinated intermediates as mixtures of diastereomers
- Use of controlled addition of Selectfluor® to avoid over-fluorination
- Subsequent conversion to fluorinated nicotinates by elimination reactions
This approach is valuable for introducing fluorine atoms at specific positions on the pyridine ring with good control over stereochemistry.
Stepwise Alkali-Mediated Coupling and Cyclization
A more industrially viable method involves:
- Coupling two nicotinic acid fragment precursors under alkaline conditions to form an intermediate
- Intramolecular cyclization of this intermediate in the presence of ammonium salts to form the fluorinated pyridine ring
This stepwise method improves yield and reduces side reactions compared to direct ammonium salt ring closure. It also mitigates issues with incomplete reactions and byproduct formation such as enamines. Variations of this method include:
- Route C-1, which offers high linear yield and minimal byproducts, suitable for large-scale production
- Avoidance of harsh reagents like sodium hydride and use of milder reaction conditions
This method is reported to be superior for industrial synthesis due to better selectivity, scalability, and cost-effectiveness.
Comparative Data Table of Preparation Routes
Research Findings and Notes
- The catalytic hydrogenation method effectively removes chlorine substituents while preserving fluorine, enabling further functionalization to the target compound.
- Electrophilic fluorination using Selectfluor® is a versatile method for introducing fluorine atoms but requires careful control of reaction conditions to avoid side products and to facilitate subsequent elimination steps.
- The alkali-mediated stepwise coupling and cyclization method addresses industrial challenges such as incomplete reactions and byproduct formation seen in earlier methods. This method enhances yield and purity, making it preferable for scale-up.
- Safety considerations are critical when handling fluorinated intermediates and reagents such as Selectfluor® due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-fluoro-2-(trifluoromethyl)nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ester Group Variations
Substituent Effects
- Fluorine vs. Amino/Cyano Groups: The 5-fluoro substituent in the target compound enhances electronegativity and may reduce metabolic oxidation compared to 5-amino () or 5-cyano () analogs. The amino group in methyl 2-amino-5-(trifluoromethyl)nicotinate facilitates hydrogen bonding, making it a candidate for kinase inhibition .
Heterocycle Modifications
- Thiocarbonyl vs. Carbonyl: Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate () replaces oxygen with sulfur, altering solubility and redox stability. This modification is significant in prodrug design or metal chelation .
Biological Activity
Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid, which has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a unique structure that includes a fluorine atom and a trifluoromethyl group attached to the nicotinic framework. This configuration enhances its lipophilicity and stability, potentially increasing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms is believed to enhance binding affinity to microbial targets, leading to increased efficacy compared to non-fluorinated counterparts.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For example, it has been tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), showing promising results in inhibiting cell proliferation. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets such as enzymes and receptors. The incorporation of fluorine atoms may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets. This can lead to alterations in enzyme activity or receptor binding, ultimately affecting cellular processes .
Synthesis
The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and reductions. A common method includes the reaction of a suitable precursor with trifluoroacetic anhydride followed by esterification with ethanol. This multi-step process allows for the introduction of the trifluoromethyl group while maintaining the integrity of the nicotinic structure .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Contains both fluoro and trifluoromethyl groups |
| Ethyl Nicotinate | Moderate | Low | Lacks fluorine, resulting in lower reactivity |
| Methyl 5-Fluoro-2-methylnicotinate | Moderate | Moderate | Similar structure but different ester group |
| 5-Fluoro-2-methylnicotinic Acid | Low | High | Carboxylic acid form enhances solubility |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones ranging from 11 mm to 20 mm against strains like E. coli and S. aureus .
- Cytotoxicity Assessment : In another study focused on anticancer properties, this compound was tested against EAC and DLA cell lines. The compound exhibited IC50 values indicating effective cytotoxicity comparable to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
